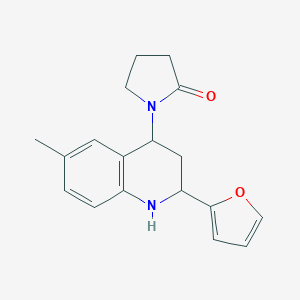![molecular formula C13H11BrN4OS B459138 6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 340812-36-4](/img/structure/B459138.png)
6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of thiophenes and a pyranopyrazole.
Aplicaciones Científicas De Investigación
Anticancer Agent Synthesis
6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives demonstrate significant potential as anticancer agents. A study highlighted their synthesis through a solvent-free, eco-friendly, and efficient catalytic process using ionic liquid. The multicomponent reactions involved in the synthesis process are advantageous due to shorter reaction times, cost-effectiveness, and high atom economy, making these derivatives promising candidates for further anticancer research (Nikalje et al., 2016).
Corrosion Inhibition
Research has shown that pyranopyrazole derivatives, including variants of the compound , can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors exhibit high efficiency, demonstrated through experimental and theoretical methods, including weight loss measurement, electrochemical techniques, and Density Functional Theory (DFT) studies (Yadav et al., 2016).
Green Synthesis Approaches
Studies emphasize the importance of eco-friendly synthesis methods for these compounds. For instance, ultrasound irradiation in aqueous medium has been utilized for the synthesis, highlighting a green chemistry approach. This method is beneficial due to the absence of catalysts and the use of water as a solvent, aligning with the principles of sustainable and green chemistry (Zou et al., 2013). Similarly, the use of sodium ascorbate as a safe catalyst for synthesis in an eco-friendly medium has been documented, underscoring the industry's shift towards more sustainable chemical processes (Kiyani & Bamdad, 2018).
Antimicrobial and Antiviral Applications
The compound and its derivatives have been explored for their antimicrobial and antiviral properties. The synthesis of novel classes of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones from derivatives of this compound has shown potent antimicrobial activity. Furthermore, derivatives have been utilized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), indicating a broad spectrum of potential biological applications (El-ziaty et al., 2016; Shamroukh et al., 2007) (Shamroukh et al., 2007).
Drug Discovery and Development
The compound's derivatives have been subjected to various structural and spectral investigations to ascertain their potential in drug discovery. For instance, a comparative experimental and theoretical study on a synthetic analog of the compound provided insights into its spectral and structural properties, laying the groundwork for pharmaceutical applications in drug discovery (Kumar et al., 2020).
Propiedades
Número CAS |
340812-36-4 |
|---|---|
Fórmula molecular |
C13H11BrN4OS |
Peso molecular |
351.22g/mol |
Nombre IUPAC |
6-amino-4-(5-bromothiophen-2-yl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11BrN4OS/c1-2-7-11-10(8-3-4-9(14)20-8)6(5-15)12(16)19-13(11)18-17-7/h3-4,10H,2,16H2,1H3,(H,17,18) |
Clave InChI |
HLGJPLKOLRFWEZ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
SMILES canónico |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459055.png)
![Propyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B459056.png)
![2-Allyl-3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459057.png)

![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)

![8-Chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459062.png)
![8-Fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459063.png)
![8-Methyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459064.png)
![8-Bromo-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459065.png)

![8-Ethyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459067.png)

